![molecular formula C9H8N4O2 B2896326 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid CAS No. 72470-51-0](/img/structure/B2896326.png)
2-(5-methyl-1H-tetrazol-1-yl)benzoic acid
Overview
Description
“2-(5-methyl-1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 . This compound is also known by its IUPAC name, 2-(5-methyl-1H-tetraazol-1-yl)benzoic acid .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves reactions with amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 204.19 .Scientific Research Applications
Material Science and Coordination Chemistry
Coordination Polymers
Research has highlighted the synthesis and structural characterization of coordination polymers, demonstrating the utility of tetrazole-derivatives as ligands in constructing novel materials. These compounds, such as those involving cadmium and manganese, exhibit unique interpenetrating three-dimensional frameworks with potential luminescent and magnetic properties (Yuanchun He et al., 2020). Similarly, metal-organic frameworks (MOFs) based on imidazolyl and tetrazolyl-benzoic acid derivatives have been synthesized, displaying chiral and acentric structures that might be significant for enantioselective applications (Keyu Cui et al., 2011).
Luminescent Sensors
A coordination polymer incorporating "2-(5-methyl-1H-tetrazol-1-yl)benzoic acid" demonstrated exceptional selectivity and sensitivity for detecting aluminum ions (Al3+) in aqueous solutions, a capability crucial for environmental monitoring and industrial processes (Xiao Zhang et al., 2017).
Corrosion Inhibition
Anticorrosive Properties
Tetrazole derivatives, such as "this compound," have been evaluated for their efficacy as corrosion inhibitors. Research into benzimidazole derivatives has shown promising results in protecting steel surfaces in acidic environments, highlighting the potential of tetrazole-containing compounds in corrosion protection applications (M. Rbaa et al., 2020).
Synthesis and Characterization of Novel Compounds
Novel Compound Synthesis
The exploration of tetrazole-derivatives in synthesizing new compounds with potential biological or material applications continues to be a significant area of research. Studies include the development of Schiff bases and coordination complexes with various metals, indicating the versatility of tetrazole-based compounds in forming novel structures with potential antimicrobial properties (N. Mishra et al., 2019).
Chemical Modifications and Applications
Research into tetrazole chemistry extends into modifying benzoic acid derivatives to enhance their properties or to create materials with specific functionalities. This includes the development of polyaniline doped by benzoic and substituted benzoic acids, highlighting the potential of these compounds in advanced polymer technologies (C. A. Amarnath et al., 2005).
Mechanism of Action
Target of Action
Tetrazoles, the core structure of this compound, are known to interact with many enzymes and receptors in organisms via non-covalent interactions . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids.
Biochemical Pathways
Tetrazoles are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are known to boost lipophilicity and enhance bioavailability, and have lesser negative effects . This suggests that the compound may have favorable ADME properties.
properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIPJVLRQGAKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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